molecular formula C11H17N3O2S2 B2502161 5-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034292-60-7

5-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2502161
CAS No.: 2034292-60-7
M. Wt: 287.4
InChI Key: GTMGLMUWSFBNFU-UHFFFAOYSA-N
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Description

5-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C11H17N3O2S2 and its molecular weight is 287.4. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound “5-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[22Imidazole derivatives, which this compound is a part of, are known to have a broad range of biological activities . They are key components in functional molecules used in various applications, including pharmaceuticals and agrochemicals .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects . The interaction of this compound with its targets would likely result in changes at the molecular level, influencing the function of the target cells or organisms.

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular level .

Properties

IUPAC Name

5-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S2/c1-3-13-6-11(12-8(13)2)18(15,16)14-5-10-4-9(14)7-17-10/h6,9-10H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMGLMUWSFBNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N2CC3CC2CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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